molecular formula C15H17FN4O2 B2862998 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326928-58-8

1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2862998
Numéro CAS: 1326928-58-8
Poids moléculaire: 304.325
Clé InChI: XHDRHWZUGHGFCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxamide linked to a tetrahydrofuran-2-ylmethyl moiety. This structural motif is common in medicinal chemistry due to the triazole’s metabolic stability and ability to participate in hydrogen bonding, which enhances target binding . The 4-fluorobenzyl group introduces electronegativity and lipophilicity, while the tetrahydrofuran ring may improve solubility compared to purely aromatic substituents .

Propriétés

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDRHWZUGHGFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326928-58-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and overall pharmacological profile.

Chemical Structure and Properties

The molecular formula of 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is C₁₅H₁₇FN₄O₂, with a molecular weight of 304.32 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have shown selective antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamideHepG2Not specified
Other TriazolesMCF-7Comparable to doxorubicin
Other TriazolesA549Moderate activity relative to doxorubicin

In vitro studies indicate that the compound induces morphological changes in cancer cells associated with apoptosis, such as chromatin condensation and DNA fragmentation .

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis through the modulation of key proteins in apoptotic pathways. For example, compounds similar to the one have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as cleaved caspase 3 and PARP .

Receptor Interactions

The compound's structural features suggest potential interactions with various receptors. For instance, related compounds have demonstrated significant affinity for sigma receptors and other neurotransmitter transporters . This suggests a multifaceted role in both anticancer activity and possible neurological effects.

Case Studies

A notable study focused on a series of triazole derivatives including 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide highlighted its selective cytotoxicity against specific cancer cell lines while exhibiting lower toxicity to normal cells. The study utilized MTT assays to evaluate cell viability and confirmed the compound's effectiveness in inducing apoptosis through DNA damage mechanisms .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Solubility: The tetrahydrofuran group in the target compound may enhance aqueous solubility compared to aromatic carboxamide substituents (e.g., 4-chlorobenzyl in MKA004 or quinolin-2-yl in compounds ).

Synthetic Efficiency : Yields vary significantly (19–50%) depending on substituent steric bulk and reaction conditions. For example, MKA038 with a dichlorophenyl group has a lower yield (19%) compared to Z995908944 (50%), likely due to increased steric hindrance.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Carbonyl stretches (C=O) in triazole carboxamides appear near 1680–1690 cm⁻¹, as seen in Z995908944 (1685 cm⁻¹) and 4G (1681 cm⁻¹) . The target compound is expected to exhibit similar peaks.
  • Mass Spectrometry : High-resolution MS data for analogs (e.g., MKA004: [M+H]⁺ 356.1153 ) confirm molecular formulas and purity (>97% by HPLC).

Key Differentiators of the Target Compound

  • Unique Carboxamide Substituent : The tetrahydrofuran-2-ylmethyl group is rare among reported triazole carboxamides, which typically feature aromatic or alkylamine substituents . This moiety could reduce cytotoxicity by minimizing intercalation with DNA.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Cyclization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Substituent Introduction : Coupling of 4-fluorobenzyl and tetrahydrofuran-2-ylmethyl groups via amidation or alkylation reactions under controlled pH (7–9) and temperature (60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .

  • Key Reaction Conditions :
StepCatalyst/SolventTemperatureYield (%)
CuAACCuSO₄·5H₂O, sodium ascorbateRT65–75
AmidationDCM/TEA40–50°C50–60

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-fluorobenzyl aromatic protons at δ 7.2–7.4 ppm; tetrahydrofuran methylene at δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.12) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .

Q. What preliminary biological screening models are recommended for assessing its activity?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cancer Cell Lines : MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculations .
  • Data Interpretation : Compare activity with structurally similar triazole derivatives (e.g., 4-chlorophenyl analogs show 2–3× higher potency ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Variable Substituents : Replace 4-fluorobenzyl with 4-chlorobenzyl or 3-methoxybenzyl to assess impact on antimicrobial vs. anticancer activity .
  • Core Modifications : Compare triazole with pyrazole or oxazole derivatives to evaluate scaffold dependency .
  • Table: SAR Trends
SubstituentActivity (IC₅₀, μM)Target
4-Fluorobenzyl12.5 ± 1.2HeLa
4-Chlorobenzyl8.3 ± 0.9MCF-7
3-Methoxybenzyl25.6 ± 2.1S. aureus

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated tetrahydrofuran) to enhance water solubility .
  • Formulation : Nanoemulsions or cyclodextrin complexes to improve oral absorption .
  • LogP Optimization : Replace tetrahydrofuran with piperidine (reduces LogP from 2.8 to 1.9) .

Q. How can computational methods elucidate its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Target enzymes like CYP450 or EGFR kinase (PDB ID: 3H6 ) to predict binding affinities .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
  • ADMET Prediction : Use SwissADME to evaluate toxicity risks (e.g., hepatotoxicity alerts due to fluorinated groups ).

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for anticancer activity?

  • Methodological Answer :

  • Assay Variability : Differences in cell culture media (e.g., FBS concentration alters drug uptake ).
  • Metabolic Interference : Cytochrome P450 interactions in liver microsomes may reduce efficacy in certain models .
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines for cross-study comparisons .

Future Research Directions

  • Targeted Delivery : Conjugate with folate or antibody fragments for tumor-specific uptake .
  • Multi-omics Integration : Correlate transcriptomic data (RNA-seq) with phenotypic responses to identify novel targets .
  • Green Chemistry : Develop solvent-free synthesis using ball milling or microwave irradiation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.